

A Spectroscopic Comparison of 4-Methyl-1,3-dioxane and Related Compounds

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Compound of Interest

Compound Name: 4-Methyl-1,3-dioxane

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This guide provides a detailed spectroscopic comparison of **4-methyl-1,3-dioxane** with its parent compound, 1,3-dioxane, and the structurally related cycloalkane, cyclohexane. This analysis is crucial for researchers and scientists in the fields of medicinal chemistry and drug development, where 1,3-dioxane moieties are of significant interest.^[1] The spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offer key insights into the molecular structure and electronic environment of these compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-methyl-1,3-dioxane**, 1,3-dioxane, and cyclohexane to facilitate a clear and objective comparison.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
|----------------------|---------------------------------|-------------------------------------|-------------------------|
| 4-Methyl-1,3-dioxane | ~1.15 | Doublet | -CH ₃ |
| ~1.3-1.8 | Multiplet | -CH ₂ - (C5) | |
| ~3.5-4.2 | Multiplet | -CH- (C4), -OCH ₂ - (C6) | |
| ~4.7, ~4.9 | AB quartet | -OCH ₂ O- (C2) | |
| 1,3-Dioxane | 1.78[2] | Quintet[2] | -CH ₂ - (C5) |
| 3.91[2] | Triplet[2] | -OCH ₂ - (C4, C6) | |
| 4.85[2] | Singlet | -OCH ₂ O- (C2) | |
| Cyclohexane | 1.43[3] | Singlet[3] | -CH ₂ - |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Chemical Shift (δ) ppm | Assignment |
|----------------------|---------------------------------|--------------------|
| 4-Methyl-1,3-dioxane | ~21.8 | -CH ₃ |
| ~34.0 | C5 | |
| ~66.8 | C6 | |
| ~72.5 | C4 | |
| ~94.0 | C2 | |
| 1,3-Dioxane | 27.5 | C5 |
| 67.0 | C4, C6 | |
| 94.5 | C2 | |
| Cyclohexane | 27.1 | -CH ₂ - |

Table 3: Infrared (IR) Spectroscopy Data

| Compound | Wavenumber (cm ⁻¹) | Assignment |
|----------------------|----------------------------------|-------------------|
| 4-Methyl-1,3-dioxane | ~2960-2850 | C-H stretching |
| ~1170, ~1090, ~1040 | C-O stretching (ether) | |
| 1,3-Dioxane | ~3000-2800[4] | C-H stretching[4] |
| ~1140-1070, ~940[4] | C-O stretching (cyclic ether)[4] | |
| Cyclohexane | ~2925, ~2850 | C-H stretching |
| ~1445 | C-H bending | |

Table 4: Mass Spectrometry (MS) Data

| Compound | Molecular Ion (M ⁺) m/z | Key Fragment Ions m/z |
|----------------------|-------------------------------------|------------------------|
| 4-Methyl-1,3-dioxane | 102 | 101, 87, 72, 57, 43[5] |
| 1,3-Dioxane | 88 | 87, 58, 57, 42, 31 |
| Cyclohexane | 84 | 69, 56, 41, 28 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.[1] The data presented in this guide are typically acquired using standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in about 0.5-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][6] A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).[1] The solution is then transferred to a clean, dry 5 mm NMR tube.[1]
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[6]

- Data Acquisition: The magnetic field is shimmed to achieve homogeneity.[1] For ^1H NMR, a standard single-pulse experiment is performed. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.[6]

2. Infrared (IR) Spectroscopy:

- Sample Preparation: Liquid samples are analyzed as a thin film between salt plates (e.g., NaCl or KBr).[6] Solid samples can be prepared as KBr pellets or as a mull in Nujol.[6]
- Instrumentation: FT-IR spectra are recorded on a Fourier Transform Infrared Spectrometer.[6]
- Data Acquisition: Spectra are typically recorded in the $4000\text{--}400\text{ cm}^{-1}$ range.[6] The right-hand part of the spectrum, from approximately 1500 to 400 cm^{-1} , is often considered the fingerprint region for identification.[4]

3. Mass Spectrometry (MS):

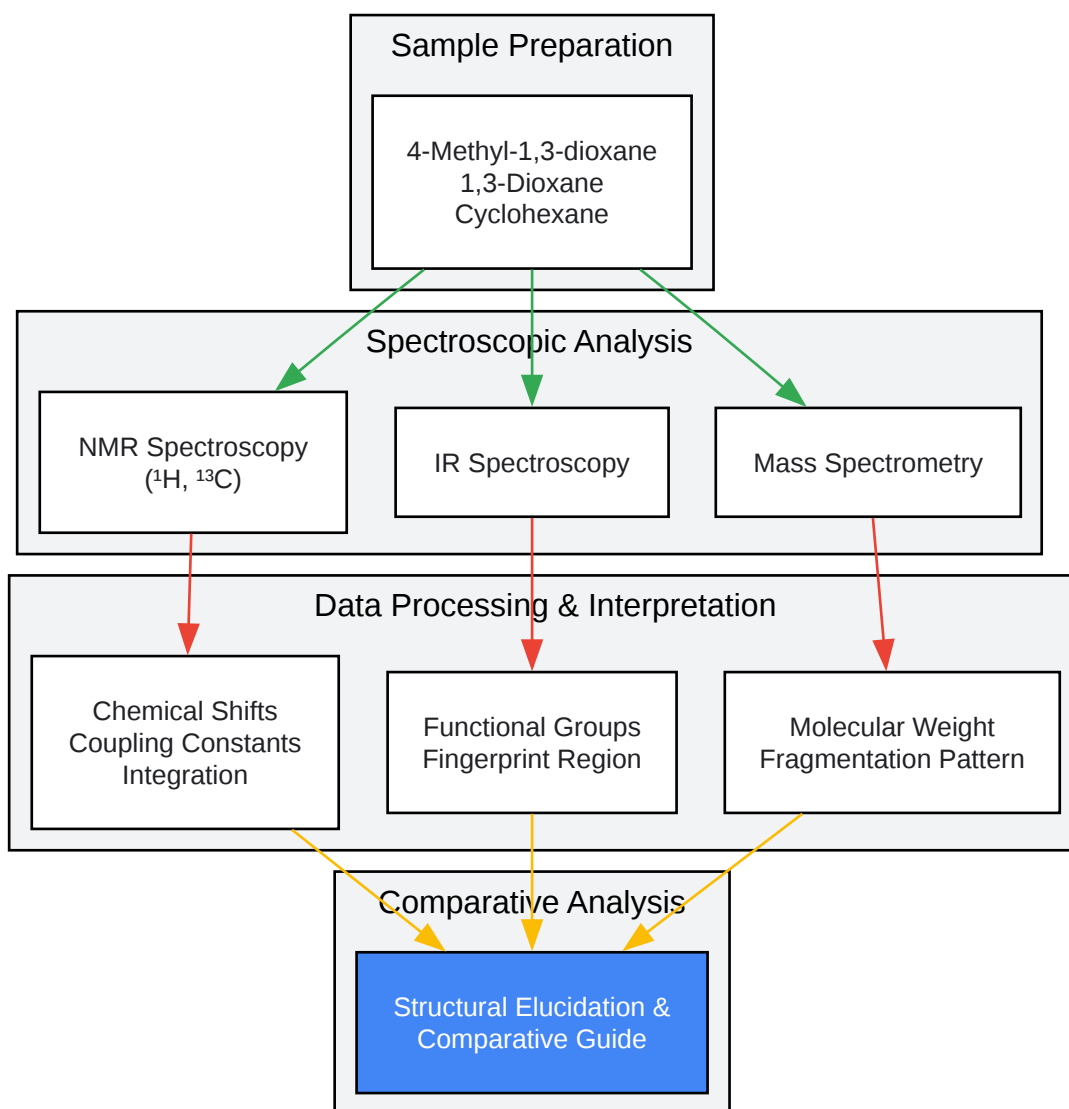
- Ionization: Electron Ionization (EI) is a common technique used for these types of compounds.[6]
- Instrumentation: A mass spectrometer is used to separate ions based on their mass-to-charge ratio (m/z).[6]
- Data Acquisition: The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.[6]

Conformational Analysis

The spectroscopic data, particularly NMR, is heavily influenced by the conformational preferences of the molecules. **4-Methyl-1,3-dioxane** primarily exists in a chair conformation, with the methyl group preferentially occupying the equatorial position to minimize steric strain.[7][8] This conformational preference affects the chemical shifts and coupling constants observed in the NMR spectra. The parent 1,3-dioxane also adopts a chair conformation.[9] Cyclohexane is well-known for its chair conformation, which rapidly interconverts at room temperature, leading to a single time-averaged signal in the ^1H NMR spectrum.[3][10]

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of the compared compounds.



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Caption: Workflow for Spectroscopic Analysis.

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